molecular formula C25H31NO4 B557315 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid CAS No. 220497-96-1

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid

Cat. No. B557315
CAS RN: 220497-96-1
M. Wt: 409.5 g/mol
InChI Key: LSMLSLHVRMSYPT-HSZRJFAPSA-N
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Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as FMCA, is an organic compound with a range of uses in scientific research. It is a carboxylic acid derived from fluorene and is used as a reagent in organic synthesis. FMCA has been used in a variety of applications, including the synthesis of various compounds, as a catalytic agent, and as a reagent in a number of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : This compound has been synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) in high yield, showcasing its utility in organic synthesis (Le & Goodnow, 2004).

  • Preparation of Enantiomerically Pure Diaminobutyric Acids : (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid was used in the synthesis of enantiomerically pure diaminobutyric acids, indicating its role in stereochemical control in synthesis (Schmidt et al., 1992).

  • Protecting Group for Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, has been used to protect hydroxy-groups in conjunction with various protecting groups, highlighting its versatility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Bioimaging and Biomolecular Chemistry

  • Bioimaging with Fluorenyl Probes : A water-soluble fluorene derivative related to this compound was investigated for bioimaging. Its high fluorescence quantum yield and strong aggregation in water demonstrate its potential in biological imaging applications (Morales et al., 2010).

  • Supramolecular Features in Fmoc-Amino Acids : The structural and supramolecular features of Fmoc-amino acids, derivatives of this compound, are crucial in recognizing properties relevant to hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).

Catalysis and Material Science

  • Catalysis in the Production of Fluorene Derivatives : A rhodium-catalyzed cyclization of related carboxylic acids produced fluorene derivatives, showing the potential of this compound in catalytic applications (Itoh et al., 2013).

  • Manganese Complexes with Fluorenylcarboxylate Ligands : Manganese complexes bearing fluorenylcarboxylate ligands, similar to this compound, exhibit unique magnetic properties. This indicates its potential use in material science and magnetic studies (Tang et al., 2016).

Mechanism of Action

Target of Action

The primary target of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as Fmoc-octyl-D-Gly-OH, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This interaction protects the amine group from unwanted reactions during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, allowing for the successful formation of peptides . Once the peptide synthesis is complete, the compound is rapidly removed by a base .

Pharmacokinetics

The pharmacokinetics of the compound are largely determined by its role in peptide synthesis. As a protecting group, it is introduced at the beginning of the synthesis process and removed at the end . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are closely tied to the peptide it is protecting.

Result of Action

The result of the compound’s action is the successful synthesis of peptides . By protecting the amine group, it prevents unwanted reactions that could interfere with peptide formation . After its removal, the resulting peptide is left intact .

Action Environment

The action of the compound is influenced by the conditions of the peptide synthesis process. For example, the compound is stable under the basic conditions used for its removal . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and pH .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMLSLHVRMSYPT-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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